molecular formula C11H22N2O2 B1403547 cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester CAS No. 347184-43-4

cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1403547
M. Wt: 214.3 g/mol
InChI Key: PIFXVPWOUHXSLO-DTWKUNHWSA-N
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Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis Techniques

  • Novel Synthesis of cis-2-Fluorocyclopropane-1-Carboxylic Acid : A method using tert-butyl acrylate and chloromethyl phenyl sulfoxide for preparing this acid was developed. This involved fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota et al., 1996).

Crystallographic Studies

  • (9-Ethyl-9H-carbazol-3-yl)-Carbamic Acid tert-Butyl Ester : This compound, derived from 3-amino-9-ethylcarbazole, underwent crystallographic studies revealing its non-planar conformation except for the carbazole moiety (Kant, Singh & Agarwal, 2015).

Enantioselective Synthesis

  • cis- or trans-Configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones : Prepared from amino acids like (S)-Alanine and (S)-Phenylalanine, showcasing the ability to generate chiral, nonracemic enolates (Naef & Seebach, 1985).

Development of Unnatural Amino Acids

  • Synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid : This research developed a method to synthesize all four stereoisomers of this acid, significantly shortening known literature procedures (Bakonyi et al., 2013).

Analytical Chemistry

  • cis,cis-2,4-Di-tert-butylmuconic Anhydride : This anhydride, prepared through the Baeyer-Villiger reaction, demonstrated stability against water and reactivity with various compounds, highlighting its potential in analytical applications (Speier & Tyeklár, 1979).

Protein-Protein Interaction Studies

  • Tricyclic Diproline Analogues Mimicking PPII Helix : This research involved the stereoselective synthesis of novel tricyclic amino acid scaffolds with potential applications in interfering with protein-protein interactions (Soicke et al., 2014).

Chemoenzymatic Synthesis

  • Carbocyclic Uracil Polyoxin C Synthesis : The synthesis incorporated chemoenzymatic methods to produce enantiopure aminocyclopentenols from cis-4-(N-tert-butylcarbamoyl)cyclopent-2-en-1-ol (Li et al., 2004).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” in the search results146.


properties

IUPAC Name

tert-butyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXVPWOUHXSLO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

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